
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is an organic compound with the molecular formula C14H16N2O. It is a benzamide derivative, characterized by the presence of a cyano group (-CN) and an ethyl group attached to the nitrogen atom, along with a 2-methylallyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids (e.g., IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and purity.
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions. This reaction can be performed without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .
科学研究应用
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
作用机制
The mechanism of action of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide
- N-(2-cyano-4-methylphenyl)benzamide
- 4-Chloro-N-(2-cyano-4-methylphenyl)benzamide
Uniqueness
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is unique due to its specific structural features, such as the presence of the 2-methylallyl group.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
4-cyano-N-ethyl-N-(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C14H16N2O/c1-4-16(10-11(2)3)14(17)13-7-5-12(9-15)6-8-13/h5-8H,2,4,10H2,1,3H3 |
InChI 键 |
YKTLVSBLNYJBBL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=C)C)C(=O)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


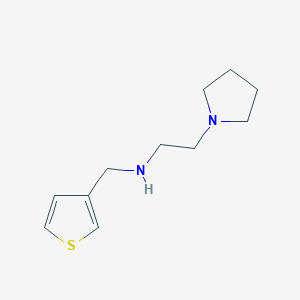
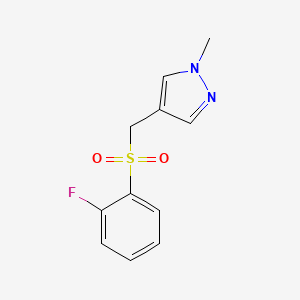
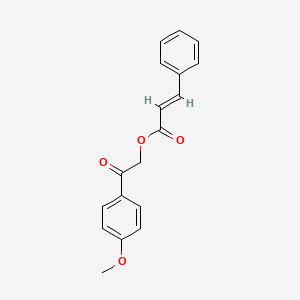

![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
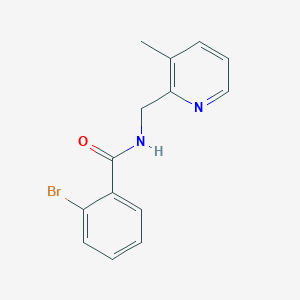
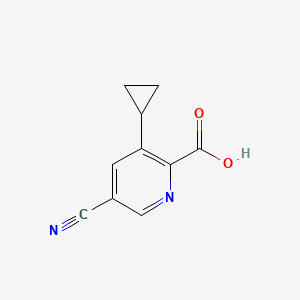


![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




